rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, endo
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Overview
Description
rac-[(1R,5S,7s)-3-oxabicyclo[331]nonan-7-yl]methanol, endo is a bicyclic compound with a unique structure that includes an oxabicyclo nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, endo typically involves the formation of the oxabicyclo nonane ring system followed by the introduction of the methanol group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the bicyclic structure.
Reduction Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, endo can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.
Scientific Research Applications
rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, endo has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, endo involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, exo: A stereoisomer with a different spatial arrangement of atoms.
rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]ethanol: A similar compound with an ethanol group instead of a methanol group.
Uniqueness
rac-[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol, endo is unique due to its specific stereochemistry and the presence of the methanol group. This unique structure can result in distinct chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
62936-80-5 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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